molecular formula C26H22N4O5S B3880740 (2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

Cat. No.: B3880740
M. Wt: 502.5 g/mol
InChI Key: PSFBKMLCBXEIPM-YVNNLAQVSA-N
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Description

(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyridine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate thiazolo[3,2-a]pyridine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxybenzylidene)-1-indanone
  • (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-3-(propan-2-yl)-2-(propan-2-ylimino)-1,3-thiazolidin-4-one
  • 5-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-thiazolo[3,2-b][1,2,4]triazol-6-one

Uniqueness

Compared to similar compounds, (2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile stands out due to its unique combination of functional groups and structural features. The presence of both amino and nitrile groups, along with the thiazolo[3,2-a]pyridine core, provides a versatile platform for further chemical modifications and potential biological activities.

Properties

IUPAC Name

(2Z)-5-amino-7-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5S/c1-32-18-7-5-14(9-20(18)34-3)10-22-25(31)30-24(29)16(12-27)23(17(13-28)26(30)36-22)15-6-8-19(33-2)21(11-15)35-4/h5-11,23H,29H2,1-4H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFBKMLCBXEIPM-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OC)C#N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)OC)OC)C#N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
(2Z)-5-amino-2-(3,4-dimethoxybenzylidene)-7-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile

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